14(15)-Epoxyeicosatrienoic acid is a significant compound within the family of oxylipins, derived from arachidonic acid. This compound plays an important role in various biological processes, including inflammation and vascular functions. It is classified under the category of epoxyeicosatrienoic acids, which are formed through the action of cytochrome P450 enzymes on arachidonic acid.
14(15)-Epoxyeicosatrienoic acid is primarily sourced from the metabolism of arachidonic acid, a polyunsaturated fatty acid found in the phospholipids of cell membranes. It can be produced in various tissues, including the brain, liver, and vascular endothelium, where it participates in signaling pathways that regulate physiological responses.
This compound is classified as an epoxide, a type of cyclic ether characterized by a three-membered ring structure. It falls under the broader classification of eicosanoids, which are signaling molecules derived from fatty acids that have diverse roles in inflammation and cellular signaling.
The synthesis of 14(15)-Epoxyeicosatrienoic acid can be achieved through enzymatic and chemical methods. The predominant method involves the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes, specifically CYP2C and CYP2J subfamilies.
The molecular structure of 14(15)-Epoxyeicosatrienoic acid features a unique three-membered epoxide ring at the 14 and 15 positions of its eicosatrienoic backbone.
14(15)-Epoxyeicosatrienoic acid participates in various biochemical reactions:
The mechanism of action for 14(15)-Epoxyeicosatrienoic acid primarily involves its role as a signaling molecule:
Studies indicate that 14(15)-Epoxyeicosatrienoic acid enhances nitric oxide production in endothelial cells, contributing to its vasodilatory effects (Bruins et al., 2013).
Relevant data indicates that proper storage conditions are crucial for maintaining the integrity of this compound during experimental procedures.
14(15)-Epoxyeicosatrienoic acid has several applications in scientific research:
The biosynthesis of 14(15)-EpETrE-EA [N-(14,15-epoxyeicosatrienoyl)-ethanolamine] originates from the epoxidation of the endocannabinoid anandamide (AEA) by cytochrome P450 (CYP) epoxygenases. This pathway parallels the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs), but uniquely utilizes AEA as the primary substrate. The epoxidation occurs selectively at the 14,15-double bond, yielding the 14,15-epoxide regioisomer characteristic of this compound [3] [7].
CYP2J2 and CYP2C subfamily enzymes (CYP2C8/9) are the principal isoforms responsible for 14(15)-EpETrE-EA synthesis. These membrane-bound hemoproteins exhibit distinct tissue distributions:
Enzyme kinetics reveal CYP2J2’s superior catalytic efficiency for AEA (Km ≈ 8 μM) compared to AA, attributed to differential substrate binding within the active site [7]. Inhibition studies show that miconazole (Ki = 315 nM) and MS-PPOH (Ki = 1,558 nM) competitively block the epoxygenase active site, reducing 14(15)-EpETrE-EA synthesis [7].
Table 1: CYP Epoxygenases Involved in 14(15)-EpETrE-EA Biosynthesis
Isoform | Tissue Specificity | Catalytic Efficiency (AEA) | Key Inhibitors |
---|---|---|---|
CYP2J2 | Heart, endothelium, brain | High (Vmax/Km = 12.5 min⁻¹μM⁻¹) | Miconazole, MS-PPOH |
CYP2C8 | Liver, kidney, breast tissue | Moderate | Sulfaphenazole |
CYP2C9 | Liver, kidney | Moderate | Sulfaphenazole |
The 14,15-epoxide regioisomer predominates in AEA metabolism due to:
sEH (coded by EPHX2) is the primary catabolic enzyme for 14(15)-EpETrE-EA, converting it to the less active diol 14,15-DHETrE-EA via epoxide hydrolysis. This enzymatic step governs the compound’s bioavailability and signaling duration [2] [7].
sEH exhibits high affinity for 14(15)-EpETrE-EA:
Table 2: Kinetic Parameters of sEH-Mediated Hydrolysis
Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | sEHI Efficacy (% Inhibition) |
---|---|---|---|---|
14(15)-EpETrE-EA | 2.8 ± 0.4 | 32.7 ± 1.9 | 4.1 × 10⁴ | 92% (CDU, 10μM) |
AA-derived 14,15-EET | 3.1 ± 0.3 | 35.2 ± 2.1 | 3.9 × 10⁴ | 95% (CDU, 10μM) |
Alternative pathways modulate 14(15)-EpETrE-EA levels:
Genetic variants in EPHX2 (encoding sEH) significantly impact 14(15)-EpETrE-EA metabolism:
Table 3: Functional Polymorphisms in sEH and CYP Epoxygenases
Gene | Variant | Functional Effect | Disease Association |
---|---|---|---|
EPHX2 | R287Q (rs751141) | 50% reduced hydrolase activity | None (meta-analysis) [5] |
EPHX2 | K55R (rs41507953) | Increased enzyme stability | Ischemic stroke [5] |
CYP2J2 | G-50T (rs890293) | Reduced promoter activity (CYP2J2*7) | Coronary artery disease (Caucasians) [3] |
sEH activity exhibits sexual dimorphism:
Table 4: Hormonal and Epigenetic Modulators of Epoxide Metabolism
Regulator | Target | Effect on 14(15)-EpETrE-EA | Tissue Specificity |
---|---|---|---|
Testosterone | sEH (↑) | Decrease (↓ 60%) | Liver, kidney |
17β-Estradiol | sEH (↓) | Increase (↑ 2.1-fold) | Heart, brain |
miR-216b | EPHX2 mRNA (↓) | Increase (↑ 1.8-fold) | Breast tissue |
CYP2J2 promoter methylation | CYP2J2 (↓) | Decrease (↓ 90%) | Renal carcinoma |
Table 5: Compound Nomenclature and Identifiers
Chemical Descriptor | Identifier |
---|---|
Systematic Name | N-[(5Z,8Z,11Z)-14,15-epoxyicosatrienoyl]ethanolamine |
Synonyms | 14,15-EET-EA; 14(15)-EpETrE-EA |
CAS Registry Number | Not assigned |
Molecular Formula | C₂₂H₃₇NO₃ |
Exact Mass (neutral) | 363.2773 Da |
InChI Key | WYVHLKMCZZDTOU-ILYOTBPNSA-N |
Lipid Maps ID | LMFA08040035 |
PubChem CID | 24778498 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7